(3,5-Dichloro-2-isopropoxyphenyl)boronic acid
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Overview
Description
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with dichloro and isopropoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3,5-Dichloro-2-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound formed by coupling the boronic acid with an aryl halide.
Scientific Research Applications
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3,5-Dichloro-2-isopropoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group from boron to palladium, followed by coupling with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of dichloro and isopropoxy groups can enhance its stability and make it suitable for specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H11BCl2O3 |
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Molecular Weight |
248.90 g/mol |
IUPAC Name |
(3,5-dichloro-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5,13-14H,1-2H3 |
InChI Key |
ALWVSIJNUAYPPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Cl)Cl)(O)O |
Origin of Product |
United States |
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